molecular formula C13H17F2N B2601848 4,4-Difluoro-1-(2-phenylethyl)piperidine CAS No. 1893260-18-8

4,4-Difluoro-1-(2-phenylethyl)piperidine

Cat. No.: B2601848
CAS No.: 1893260-18-8
M. Wt: 225.283
InChI Key: UWCJYTOCVRFVDR-UHFFFAOYSA-N
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Description

Compound Overview: 4,4-Difluoro-1-(2-phenylethyl)piperidine (CAS 2770606-68-1) is a synthetic piperidine derivative. Piperidine rings are one of the most fundamental structural motifs in pharmaceutical chemistry, found in more than twenty classes of drugs . This compound features a 4,4-difluoropiperidine moiety linked to a phenethyl group, making it a valuable intermediate for medicinal chemistry and drug discovery research. Research Significance: Piperidine derivatives play a significant role in the pharmaceutical industry as key synthetic fragments for designing drugs . The 4,4-difluoropiperidine subunit is of particular interest for modifying the physicochemical properties of lead compounds. The 1-(2-phenylethyl) group is a common structural feature in various pharmacologically active molecules . As such, this chemical serves as a versatile building block (synthon) for the synthesis of more complex, target-oriented molecules, particularly in the development of potential central nervous system (CNS) agents. Applications and Usage: Researchers utilize this compound as a premium scaffold in the design and exploration of novel bioactive compounds. Its structure offers multiple sites for further chemical functionalization, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Note to Researchers: This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

4,4-difluoro-1-(2-phenylethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N/c14-13(15)7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCJYTOCVRFVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(2-phenylethyl)piperidine typically involves the reaction of 4-aminopiperidine with difluoromethane to form a difluorinated derivative. This derivative is then subjected to hydrolysis in the presence of a base catalyst to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(2-phenylethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4,4-Difluoro-1-(2-phenylethyl)piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(2-phenylethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4,4-Difluoro-1-(2-phenylethyl)piperidine with key analogs:

Compound Name Substituents on Piperidine Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4,4-difluoro; N-(2-phenylethyl) C₁₃H₁₇F₂N 217.28* Enhanced hydrophobicity from phenylethyl; fluorines increase electronegativity.
1-(3-Phenylbutyl)piperidine derivatives Variable (e.g., 4-substituted groups) Varies ~250–300 Larger hydrophobic substituents at position 4; RMSD >2.5 Å in docking .
4,4-Difluoro-1-(tetrahydro-2H-pyran-4-ylmethyl)piperidine 4,4-difluoro; N-(tetrahydro-2H-pyran-4-ylmethyl) C₁₁H₁₉F₂NO 219.28 Polar oxane group increases solubility; lower hydrophobicity vs. phenylethyl .
Para-fluorofentanyl N-phenethyl with para-fluoroanilino C₂₂H₂₇FN₂O 378.47 Amide linkage; targets opioid receptors; fluorinated aromatic ring .

*Calculated based on formula.

Binding and Pharmacological Insights

  • 1-(3-Phenylbutyl)piperidine Derivatives : Docking studies reveal RMSD values >2.5 Å due to displacement toward helices α4/α4. Salt bridge interactions with Glu172 are retained, but bulkier 4-position substituents (e.g., cyclohexyl) alter orientation in hydrophobic cavities . Comparatively, this compound’s smaller 4-fluorine substituents may allow tighter binding with reduced steric hindrance.
  • Tetrahydro-2H-pyran-4-ylmethyl Analogs : The oxane group introduces polarity, likely improving aqueous solubility but reducing membrane permeability compared to the phenylethyl group in the target compound .
  • Para-fluorofentanyl : While structurally distinct (amide vs. piperidine core), the para-fluoro substitution on its aromatic ring highlights fluorine’s role in enhancing binding affinity and metabolic stability, a feature shared with 4,4-difluoro substitution in piperidines .

Functional Implications

  • Hydrophobic Interactions : The phenylethyl group in this compound facilitates interactions with hydrophobic protein pockets, similar to phenylbutyl groups in S1R ligands. However, shorter chain length (ethyl vs. butyl) may limit depth of cavity penetration .

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